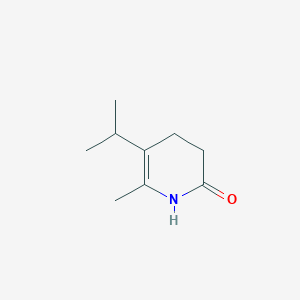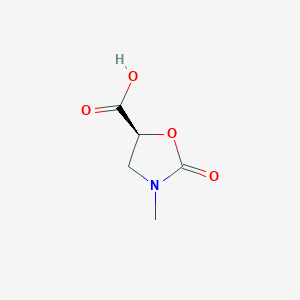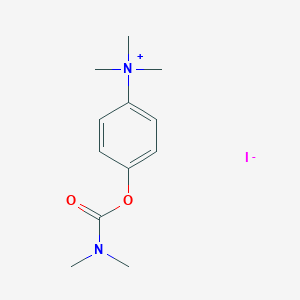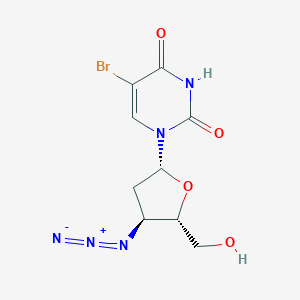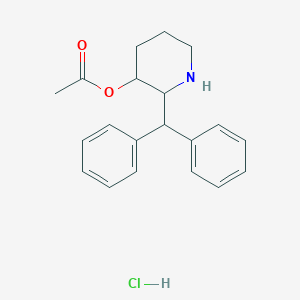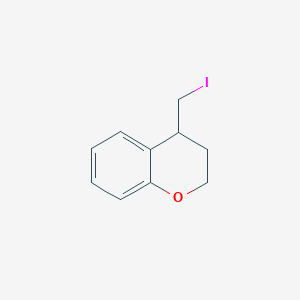![molecular formula C14H24N4O2+2 B033624 Trimethyl-[[2-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium CAS No. 103739-44-2](/img/structure/B33624.png)
Trimethyl-[[2-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-[[2-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium, commonly known as TMTB, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. TMTB is a cationic surfactant that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mécanisme D'action
TMTB has been shown to interact with various biomolecules, including proteins, lipids, and nucleic acids, through electrostatic interactions and hydrophobic interactions. TMTB can also disrupt the structure and function of cell membranes, leading to cell death. TMTB has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Effets Biochimiques Et Physiologiques
TMTB has been shown to have various biochemical and physiological effects, including the inhibition of various enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters. TMTB has also been shown to induce oxidative stress and inflammation, leading to cell damage and death. TMTB has been shown to have neurotoxic effects, leading to cognitive impairment and memory loss.
Avantages Et Limitations Des Expériences En Laboratoire
TMTB has several advantages as a surfactant in lab experiments, including its ability to stabilize nanoparticles and enhance the solubility of hydrophobic compounds. TMTB has also been shown to have low toxicity and high biocompatibility, making it suitable for use in biological systems. However, TMTB has some limitations, including its potential to interfere with enzymatic assays and its potential to induce non-specific interactions with biomolecules.
Orientations Futures
There are several future directions for research on TMTB, including the development of new synthesis methods, the investigation of its mechanism of action, and its potential applications in drug delivery and biocatalysis. TMTB could also be used as a tool for the study of various biological processes, including the regulation of neurotransmitters and the modulation of cell signaling pathways. Further research is needed to fully understand the potential of TMTB and its applications in various scientific research fields.
Méthodes De Synthèse
TMTB can be synthesized using various methods, including the reaction of 2-aminobenzoyl acid with trimethylamine and formaldehyde, and the reaction of 2-chlorobenzoyl chloride with trimethylamine and urea. The synthesis process requires careful control of reaction conditions, temperature, and pH to ensure the desired product is obtained.
Applications De Recherche Scientifique
TMTB has been extensively studied for its potential applications in various scientific research fields, including biochemistry, biotechnology, and materials science. TMTB has been used as a surfactant in the preparation of nanoparticles, drug delivery systems, and in the immobilization of enzymes for biocatalysis. TMTB has also been used in the preparation of biosensors for the detection of various analytes.
Propriétés
Numéro CAS |
103739-44-2 |
|---|---|
Nom du produit |
Trimethyl-[[2-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium |
Formule moléculaire |
C14H24N4O2+2 |
Poids moléculaire |
278.35 g/mol |
Nom IUPAC |
(1Z,2Z)-1-N,2-N-bis(trimethylazaniumyl)benzene-1,2-dicarboximidate |
InChI |
InChI=1S/C14H22N4O2/c1-17(2,3)15-13(19)11-9-7-8-10-12(11)14(20)16-18(4,5)6/h7-10H,1-6H3 |
Clé InChI |
SDNLCLRDVCMRIB-UHFFFAOYSA-P |
SMILES isomérique |
C[N+](/N=C(\[O-])/C1=CC=CC=C1/C(=N/[N+](C)(C)C)/[O-])(C)C |
SMILES |
C[N+](C)(C)N=C(C1=CC=CC=C1C(=N[N+](C)(C)C)[O-])[O-] |
SMILES canonique |
C[N+](C)(C)N=C(C1=CC=CC=C1C(=N[N+](C)(C)C)[O-])[O-] |
Synonymes |
2,2'-PB-trimethylhydrazinium 2,2'-phthaloyl bis(trimethylhydrazinium) 2,2'-phthaloyl bis(trimethylhydrazinium) dihydroxide bis(inner salt) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




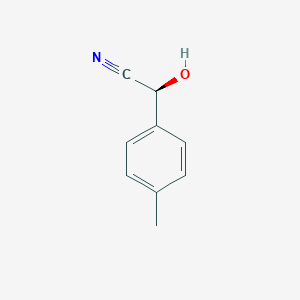
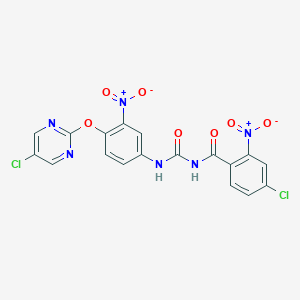
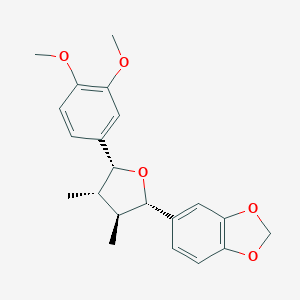
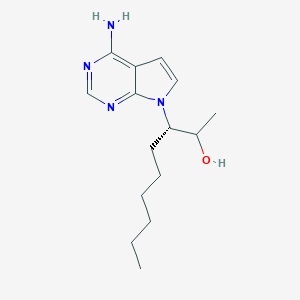
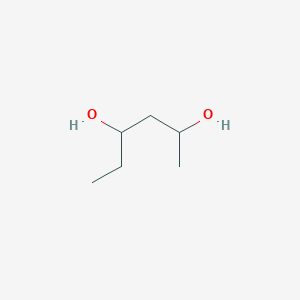
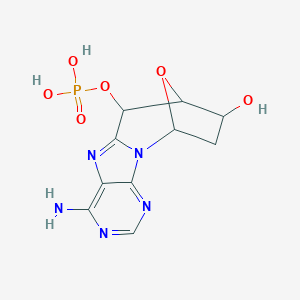
![7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B33564.png)
